2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1105214-44-5
Cat. No.: VC6530607
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105214-44-5 |
|---|---|
| Molecular Formula | C24H25ClFN5O3 |
| Molecular Weight | 485.94 |
| IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)15-6-8-18-20(9-15)31-23(30(14(3)4)22(18)33)28-29(24(31)34)12-16-5-7-17(26)10-19(16)25/h5-10,13-14H,11-12H2,1-4H3,(H,27,32) |
| SMILES | CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)C(C)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1, triazolo[4,3-a]quinazoline-8-carboxamide, reflects its intricate architecture. Key features include:
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Triazoloquinazoline core: A fused bicyclic system combining triazole and quinazoline rings, providing a planar scaffold for potential target engagement.
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2-Chloro-4-fluorobenzyl moiety: A halogenated aromatic group that may enhance lipophilicity and influence receptor binding through steric and electronic effects.
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Isobutyl (2-methylpropyl) chain: A branched alkyl group attached to the carboxamide nitrogen, contributing to metabolic stability.
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Isopropyl substituent: Positioned at the 4-position of the quinazoline ring, this group likely modulates steric interactions in biological systems.
The molecular formula is C₂₄H₂₅ClFN₅O₃, with a molecular weight of 485.94 g/mol. Its Standard InChI key (InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)...) confirms the stereochemical and connectivity details.
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. While exact protocols remain proprietary, general steps for analogous triazoloquinazolines include:
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Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea to construct the quinazoline ring.
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Triazole Annulation: Cyclization via hydrazine derivatives to form the triazole ring fused to the quinazoline system.
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Substituent Introduction:
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Benzylation: Alkylation at the 2-position using 2-chloro-4-fluorobenzyl halides.
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Isobutyl Attachment: Amide coupling with isobutylamine at the 8-carboxamide position.
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Isopropyl Incorporation: Alkylation or acylation at the 4-position of the quinazoline.
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Critical reaction parameters (e.g., temperature, catalysts) are optimized to maximize yield and purity, though specific details are undisclosed.
Structural Modifications and SAR
Research on related triazoloquinazolines highlights the impact of substituents on biological activity :
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Benzyl Group Halogenation: Chlorine and fluorine atoms enhance electronic interactions with target proteins, as observed in kinase inhibitors .
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Alkyl Chain Variations: Isobutyl and isopropyl groups improve metabolic stability compared to linear chains, reducing oxidative dealkylation.
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Carboxamide Position: The 8-carboxamide’s orientation influences hydrogen bonding with catalytic lysine residues in kinases .
Research Findings and Biological Implications
Table 2: Comparative Activity of Triazoloquinazoline Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity (Plk1 vs. Plk2/3) |
|---|---|---|---|
| PLHSpT (Peptide 6a) | Plk1 PBD | 14.74 | 1-fold |
| Triazoloquinazoline 7 | Plk1 PBD | 4.38 | >10-fold |
| Volasertib (Plk1 KD) | Plk1 Kinase Domain | 0.87 | Low (cross-reactive) |
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